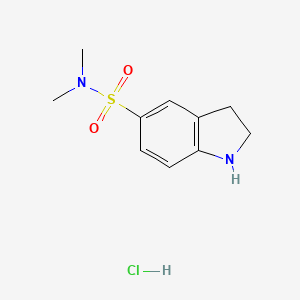

N,N-dimethyl-2,3-dihydro-1H-indole-5-sulfonamide hydrochloride

Description

Chemical Structure and Properties:

N,N-Dimethyl-2,3-dihydro-1H-indole-5-sulfonamide hydrochloride (CAS: 1798733-65-9) is a bicyclic indole derivative with a sulfonamide group at the 5-position and N,N-dimethyl substitution on the sulfonamide nitrogen. Its molecular formula is C₁₀H₁₅ClN₂O₂S, with a molecular weight of 262.76 g/mol. The compound exists as a hydrochloride salt, enhancing its solubility in polar solvents for laboratory applications .

The compound is marketed as a versatile small-molecule scaffold for drug discovery and biochemical research, particularly in targeting enzymes or receptors where the indole core and sulfonamide group play critical roles .

Properties

IUPAC Name |

N,N-dimethyl-2,3-dihydro-1H-indole-5-sulfonamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2S.ClH/c1-12(2)15(13,14)9-3-4-10-8(7-9)5-6-11-10;/h3-4,7,11H,5-6H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXWQXILQWQNEAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC2=C(C=C1)NCC2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-2,3-dihydro-1H-indole-5-sulfonamide hydrochloride typically involves the following steps:

Formation of the Indole Ring: The indole ring can be synthesized using the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst.

Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the indole derivative with a sulfonyl chloride in the presence of a base such as pyridine.

N,N-Dimethylation: The final step involves the N,N-dimethylation of the amine group using formaldehyde and formic acid (Eschweiler-Clarke reaction) or dimethyl sulfate.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-2,3-dihydro-1H-indole-5-sulfonamide hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogens (chlorine, bromine), nitro compounds.

Major Products Formed

Oxidation: Sulfonic acids, sulfoxides.

Reduction: Amines.

Substitution: Halogenated or nitro-substituted indole derivatives.

Scientific Research Applications

Antitumor Activity

N,N-dimethyl-2,3-dihydro-1H-indole-5-sulfonamide hydrochloride has demonstrated notable antitumor properties. Research indicates that it acts as an inhibitor of specific kinases involved in cancer progression.

Case Study: Kinase Inhibition

A study evaluated the compound's ability to inhibit Src family kinases, which are critical in tumorigenesis. The results showed that the compound effectively reduced cell viability in various cancer cell lines, leading to apoptosis through the inhibition of cell proliferation pathways .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| H1975 (Lung Cancer) | 2.0 | Src family kinase inhibition |

| MDA-MB-231 (Breast) | 1.5 | Induction of apoptosis via mitotic arrest |

Inhibition of Protein Kinases

The compound has been identified as a non-specific protein-tyrosine kinase inhibitor, which plays a crucial role in cellular signaling pathways associated with growth and metabolism.

Potential in Treating Resistance in Cancer Therapy

N,N-dimethyl-2,3-dihydro-1H-indole-5-sulfonamide hydrochloride shows promise in overcoming resistance to existing cancer therapies.

Case Study: Dual Inhibition Strategy

In a study involving lung cancer cells resistant to erlotinib, the combination of this compound with other targeted therapies demonstrated enhanced efficacy compared to monotherapy. The dual approach led to significant tumor regression in xenograft models .

| Combination Treatment | Tumor Regression (%) | Significance |

|---|---|---|

| Compound + Erlotinib | 75% | p < 0.01 |

| Compound + MET Inhibitor | 80% | p < 0.005 |

Role in Neurological Research

Emerging research highlights the compound's potential applications in neurological disorders due to its ability to modulate neurotransmitter systems.

Neuropharmacological Effects

Studies have indicated that N,N-dimethyl-2,3-dihydro-1H-indole-5-sulfonamide hydrochloride may influence serotonin receptors, suggesting a possible role in treating conditions such as depression and anxiety disorders .

Mechanism of Action

The mechanism of action of N,N-dimethyl-2,3-dihydro-1H-indole-5-sulfonamide hydrochloride involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

2,3-Dihydro-1H-indole-5-sulfonamide Hydrochloride (CAS: 1193388-78-1)

- Structural Differences : Lacks the N,N-dimethyl groups on the sulfonamide nitrogen.

- Molecular Formula : C₈H₁₁ClN₂O₂S (MW: 234.71 g/mol).

- Lower molecular weight may improve membrane permeability but could reduce metabolic stability compared to the dimethylated analog.

- Applications : Used as a precursor for further functionalization in medicinal chemistry .

1-[2-Fluorobenzoyl]-N-methyl-2,3-dihydro-1H-indole-5-sulfonamide (GSK2)

- Structural Differences : Features a 2-fluorobenzoyl group at the indole nitrogen and a single methyl group on the sulfonamide.

- Biological Relevance : Co-crystallized with Mycobacterium tuberculosis tryptophan synthase (MtTrpAB), demonstrating inhibitory activity (PDB: 6U6C). The fluorine atom enhances binding affinity through hydrophobic and electrostatic interactions .

- Comparison :

- The dimethylated analog may exhibit reduced binding to MtTrpAB due to steric bulk but could offer improved pharmacokinetic properties (e.g., solubility).

SU11274 ((3Z)-N-(3-Chlorophenyl)-3-((3,5-dimethyl-4-((4-methylpiperazin-1-yl)carbonyl)-1H-pyrrol-2-yl)methylene)-N-methyl-2-oxo-2,3-dihydro-1H-indole-5-sulfonamide)

- Structural Differences : Contains a chlorophenyl group , a piperazine moiety, and a pyrrole ring, making it significantly bulkier.

- Biological Activity: Potent inhibitor of c-Met and EGFR pathways in non-small cell lung cancer (NSCLC). The chlorophenyl group enhances hydrophobic interactions with kinase domains .

- Comparison :

- The simpler dimethylated analog lacks the complex substituents required for kinase inhibition but serves as a scaffold for developing targeted therapies.

6-Chloro-5-methyl-N-{6-[(2-methyl-3-pyridinyl)oxy]-3-pyridinyl}-1-indolinecarboxamide Hydrochloride

- Structural Differences : Incorporates a carboxamide linker and pyridine rings instead of a sulfonamide.

- Applications : Targets serotonin receptors, highlighting the indole scaffold’s adaptability for diverse biological targets .

- Comparison :

- The sulfonamide group in the dimethylated analog may offer better hydrogen-bonding capacity for enzyme inhibition compared to carboxamide derivatives.

Physicochemical and Pharmacokinetic Comparisons

| Property | N,N-Dimethyl-2,3-dihydro-1H-indole-5-sulfonamide HCl | 2,3-Dihydro-1H-indole-5-sulfonamide HCl | GSK2 | SU11274 |

|---|---|---|---|---|

| Molecular Weight (g/mol) | 262.76 | 234.71 | ~400 (estimated) | 573.09 |

| Solubility | High (due to HCl salt) | Moderate | Low (lipophilic substituents) | Low (complex structure) |

| Reactivity | Moderate steric hindrance | High | High (fluorine enhances) | Very high (multiple functional groups) |

| Biological Target | Scaffold for drug discovery | Precursor for derivatization | MtTrpAB inhibitor | c-Met/EGFR inhibitor |

Biological Activity

N,N-dimethyl-2,3-dihydro-1H-indole-5-sulfonamide hydrochloride is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

N,N-dimethyl-2,3-dihydro-1H-indole-5-sulfonamide hydrochloride is characterized by its unique structure, which includes a sulfonamide group and a dihydroindole moiety. The molecular formula is with a molecular weight of approximately 262.75 g/mol.

Structural Features

| Feature | Description |

|---|---|

| Sulfonamide Group | Contains sulfur bonded to two oxygen atoms and nitrogen. |

| Indole Moiety | A fused bicyclic structure combining benzene and pyrrolidine rings. |

Biological Activities

The compound exhibits a range of biological activities, primarily through its interactions with various biological targets.

1. Calmodulin Interaction

N,N-dimethyl-2,3-dihydro-1H-indole-5-sulfonamide hydrochloride forms complexes with calmodulin proteins, which are crucial for calcium signaling pathways in cells. This interaction can influence various physiological processes, including muscle contraction and neurotransmitter release.

2. Adenylate Cyclase Activation

The compound has been shown to activate adenylate cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP), a key second messenger involved in many signaling pathways.

3. Antimicrobial Properties

Research indicates that indole derivatives, including this compound, possess antimicrobial properties. Studies have demonstrated its efficacy against various bacterial strains, suggesting potential applications in treating infections .

The biological effects of N,N-dimethyl-2,3-dihydro-1H-indole-5-sulfonamide hydrochloride can be attributed to several mechanisms:

Biochemical Pathways

Indole derivatives are known to affect multiple biochemical pathways, including:

- Modulation of cell signaling pathways.

- Inhibition or activation of specific enzymes.

- Alteration of gene expression profiles.

These interactions contribute to the compound's broad-spectrum biological activities .

Case Studies and Research Findings

Recent studies have highlighted the therapeutic potential of N,N-dimethyl-2,3-dihydro-1H-indole-5-sulfonamide hydrochloride:

Anticancer Activity

A study demonstrated that compounds related to this indole derivative exhibited significant anticancer activity against various cell lines. For instance:

-

IC50 Values : The compound showed promising results with IC50 values indicating effective inhibition of cancer cell proliferation in vitro.

Cell Line IC50 (µM) MDA-MB-468 (Breast) 3.99 CCRF-CEM (Leukemia) 4.51

These findings suggest that the compound may induce apoptosis and arrest the cell cycle in cancer cells .

Antibacterial Activity

The compound's antibacterial properties were evaluated against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains. Results indicated significant activity, warranting further exploration as a potential therapeutic agent against resistant infections .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing N,N-dimethyl-2,3-dihydro-1H-indole-5-sulfonamide hydrochloride in a laboratory setting?

- Methodology : Synthesis typically involves sulfonation of the indole precursor followed by dimethylamine substitution. A general approach includes reacting 2,3-dihydro-1H-indole with chlorosulfonic acid to form the sulfonyl chloride intermediate, which is then treated with dimethylamine in a controlled pH environment. Purification via recrystallization or column chromatography is critical to isolate the hydrochloride salt .

- Key Considerations : Monitor reaction progress using TLC or HPLC to detect intermediates. Ensure anhydrous conditions to avoid hydrolysis of the sulfonyl chloride intermediate.

Q. How should researchers handle and store N,N-dimethyl-2,3-dihydro-1H-indole-5-sulfonamide hydrochloride to ensure stability and safety?

- Safety Protocols : Use PPE (gloves, lab coat, goggles) to prevent skin/eye contact. Work in a fume hood due to potential dust inhalation risks .

- Storage : Store in airtight, light-resistant containers at 2–8°C under inert gas (e.g., argon) to prevent hygroscopic degradation .

Q. What analytical techniques are essential for characterizing the purity and structure of this compound?

- Techniques :

- NMR (¹H/¹³C) to confirm substituent positions and dimethylamine integration.

- HPLC (with UV detection at 254 nm) to assess purity (>98% by area normalization).

- Mass Spectrometry (ESI-MS) to verify molecular weight (234.7 g/mol for C₈H₁₀N₂O₂S·HCl) .

Advanced Research Questions

Q. How can computational chemistry methods optimize reaction pathways for synthesizing this compound?

- Approach : Use quantum chemical calculations (e.g., DFT) to model reaction energetics and transition states. Tools like Gaussian or ORCA can predict optimal reaction conditions (temperature, solvent polarity) and identify rate-limiting steps. ICReDD’s methodology integrates computational predictions with experimental validation to reduce trial-and-error approaches .

- Case Study : Simulate sulfonation activation barriers to determine whether chlorosulfonic acid or SO₃ is more efficient for indole functionalization .

Q. What experimental strategies resolve discrepancies in reported physicochemical data (e.g., solubility, melting point)?

- Data Gaps : Many sources lack melting point or solubility data (e.g., lists "N/A" for these properties).

- Resolution :

- Melting Point : Use differential scanning calorimetry (DSC) with a heating rate of 10°C/min under nitrogen.

- Solubility : Perform phase-solubility studies in buffers (pH 1–12) and organic solvents (DMSO, ethanol) using UV-Vis spectroscopy to quantify saturation .

Q. How can statistical design of experiments (DoE) improve the yield and scalability of this compound’s synthesis?

- DoE Framework :

- Factors : Temperature, reagent stoichiometry, reaction time.

- Response Surface : Central composite design to model nonlinear relationships.

- Optimization : Prioritize factors with Pareto charts; validate via confirmatory runs.

Q. What are the challenges in synthesizing structural analogs of this compound, and how can they be addressed?

- Challenges : Sulfonamide group instability under acidic/basic conditions; dihydroindole ring oxidation.

- Solutions :

- Use protecting groups (e.g., Boc for amines) during functionalization.

- Replace chlorosulfonic acid with milder sulfonating agents (e.g., sulfamic acid) for sensitive intermediates .

Data Contradiction Analysis

Q. How should researchers address conflicting purity assessments from different synthesis batches?

- Root Cause Analysis :

- Impurity Profiling : Compare HPLC chromatograms to identify batch-specific contaminants (e.g., unreacted indole or dimethylamine).

- Trace Metal Analysis : Use ICP-MS to check for catalyst residues (e.g., Pd, Ni) that may skew purity metrics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.